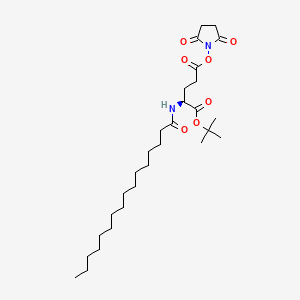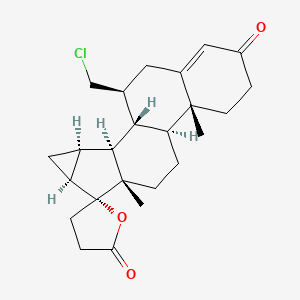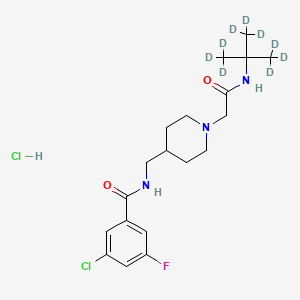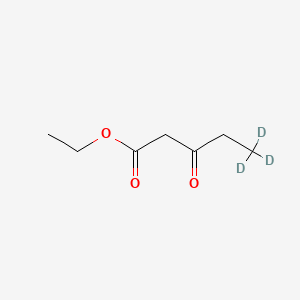
(R)-2,3-Dihydroxypropanal-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2,3-Dihydroxypropanal-d4 is a deuterated form of ®-2,3-Dihydroxypropanal, a compound that features prominently in various biochemical and synthetic applications. The deuterium atoms replace hydrogen atoms, making it useful in studies involving isotopic labeling. This compound is often used in research to trace metabolic pathways and understand reaction mechanisms due to its unique isotopic properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2,3-Dihydroxypropanal-d4 typically involves the deuteration of ®-2,3-Dihydroxypropanal. One common method is the reduction of ®-2,3-Dihydroxypropanal using deuterium gas in the presence of a palladium catalyst. This process ensures the incorporation of deuterium atoms at specific positions within the molecule.
Industrial Production Methods: Industrial production of ®-2,3-Dihydroxypropanal-d4 follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: ®-2,3-Dihydroxypropanal-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ®-2,3-Dihydroxypropanoic acid.
Reduction: Reduction reactions can convert it into ®-1,2,3-Trihydroxypropane.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: ®-2,3-Dihydroxypropanoic acid.
Reduction: ®-1,2,3-Trihydroxypropane.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
®-2,3-Dihydroxypropanal-d4 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Applied in the production of isotopically labeled compounds for research and development.
作用机制
The mechanism of action of ®-2,3-Dihydroxypropanal-d4 involves its interaction with various molecular targets and pathways. In biochemical studies, it acts as a tracer, allowing researchers to monitor the flow of metabolites through different pathways. The deuterium atoms provide a distinct signature that can be detected using spectroscopic techniques, enabling detailed analysis of metabolic processes.
相似化合物的比较
- ®-2,3-Dihydroxypropanal
- (S)-2,3-Dihydroxypropanal
- ®-1,2,3-Trihydroxypropane
- ®-2,3-Dihydroxypropanoic acid
Comparison: ®-2,3-Dihydroxypropanal-d4 is unique due to the presence of deuterium atoms, which distinguish it from its non-deuterated counterparts. This isotopic labeling provides significant advantages in research applications, such as enhanced stability and the ability to trace metabolic pathways with high precision. The deuterated form also exhibits different physical and chemical properties, which can be leveraged in various scientific studies.
属性
IUPAC Name |
(2R)-1,2,3,3-tetradeuterio-2,3-dihydroxypropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m0/s1/i1D,2D2,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-ITGMSCEKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)[C@@]([2H])(C([2H])([2H])O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[1-(1,2-dihydroxyethyl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B583734.png)
![2,6,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene](/img/structure/B583736.png)
![Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate](/img/structure/B583737.png)

![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B583742.png)
![L-[1-13C]Glucose](/img/structure/B583745.png)


